molecular formula C5H8ClN3OS B1371995 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride CAS No. 1046757-36-1

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Cat. No.: B1371995
CAS No.: 1046757-36-1
M. Wt: 193.66 g/mol
InChI Key: IQNPGISPCFLJPF-UHFFFAOYSA-N
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Description

Future Directions

The future directions for “2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride” and other 2-aminothiazole-based compounds include further exploration of their wide range of biological activities and the development of synthetic strategies to access novel 2-aminothiazole derivatives .

Biochemical Analysis

Biochemical Properties

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases and kinases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the target biomolecules.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-aminothiazole
  • Benzothiazole
  • Thiazolidine-2,4-dione

Uniqueness

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNPGISPCFLJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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